5-ニトロイサチン

概要

説明

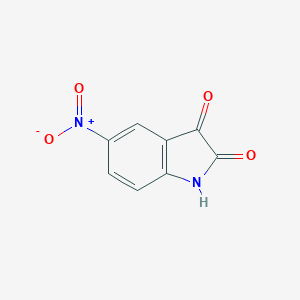

5-ニトロイサチン: は、分子式C8H4N2O4 の有機化合物です。これはイサチンの誘導体であり、イサチン環の5位にニトロ基が存在することが特徴です。

2. 製法

合成経路と反応条件: 5-ニトロイサチンは、様々な方法で合成することができます。一般的な方法の1つは、イサチンのニトロ化です。この反応では、通常、濃硫酸と硝酸の混合物を用いて、イサチン環の5位にニトロ基を導入します。 反応条件は、過剰なニトロ化を避け、高収率を確保するために慎重に制御する必要があります .

工業的生産方法: 工業的な環境では、5-ニトロイサチンの生産には、収率と純度を最大限に高めるために最適化された反応条件を用いた、大規模なニトロ化プロセスが用いられる場合があります。 連続フローリアクターや高度な精製技術を使用することで、生産プロセスの効率を向上させることができます .

科学的研究の応用

Medicinal Chemistry

5-Nitroisatin and its derivatives have been extensively studied for their potential as pharmaceutical agents. Key applications include:

- Anticancer Activity : Recent studies have identified 5-nitroisatin derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. These compounds demonstrated significant binding affinity, indicating their potential as anticancer drugs .

- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. For instance, derivatives of 5-nitroisatin have been synthesized and evaluated for their biological activities, revealing effective inhibition against various pathogens .

- Toxicity Evaluation : Research has focused on the toxicity profiles of 5-nitroisatin derivatives. A study involving thiosemicarbazones derived from 5-nitroisatin indicated varying degrees of cytotoxicity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Corrosion Inhibition

5-Nitroisatin has been investigated for its effectiveness as a corrosion inhibitor for metals, particularly carbon steel in saline environments.

- Synthesis of Derivatives : Various derivatives of 5-nitroisatin were synthesized and tested for their corrosion inhibition efficiency in 3.5% NaCl solution. The results indicated that certain derivatives exhibited significant protective properties against corrosion, making them suitable for industrial applications .

Material Science Applications

The compound has also found applications in material science, particularly in the development of functionalized nanomaterials.

- Nanocarrier Development : Recent studies explored the immobilization of 5-nitroisatin derivatives on carbon-based nanocarriers, enhancing their therapeutic efficacy and targeting capabilities in drug delivery systems .

- Chemosensors : 5-Nitroisatin has been utilized in the synthesis of chemosensors for detecting metal ions. A hybrid material based on 5-nitroisatin was developed to sense Fe³⁺ ions with high sensitivity and selectivity, showcasing its potential in environmental monitoring .

Table 1: Summary of Biological Activities of 5-Nitroisatin Derivatives

Case Study 1: Anticancer Activity

A study conducted on various derivatives of 5-nitroisatin revealed that modifications at specific positions significantly enhanced their binding affinity to CDK2. The most effective derivative showed an IC50 value of 15 µM, indicating strong potential as an anticancer agent .

Case Study 2: Corrosion Inhibition

In a comparative study, several synthesized derivatives were tested for their ability to inhibit corrosion on carbon steel in saline conditions. The best-performing derivative exhibited a corrosion inhibition efficiency exceeding 90%, highlighting its practical application in protecting metal surfaces .

作用機序

5-ニトロイサチンの生物活性は、主に特定の分子標的に結合する能力に起因しています。例えば、細胞周期調節において重要な役割を果たすサイクリン依存性キナーゼ2(CDK2)などの特定の酵素の活性を阻害することが示されています。 CDK2を阻害することで、5-ニトロイサチンは癌細胞において細胞周期停止とアポトーシスを誘発することができます .

生化学分析

Biochemical Properties

5-Nitroisatin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2) and human transglutaminase 2. These interactions are primarily inhibitory, where 5-Nitroisatin acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing their normal function . Additionally, 5-Nitroisatin has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission .

Cellular Effects

5-Nitroisatin exhibits significant effects on various cell types and cellular processes. In cervical cancer cells (SiHa), it has been observed to inhibit cell growth and induce apoptosis . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, 5-Nitroisatin impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, 5-Nitroisatin exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDK2 and human transglutaminase 2, inhibiting their activity . This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting normal cellular processes. Additionally, 5-Nitroisatin can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions lead to the activation or repression of specific genes, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Nitroisatin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 5-Nitroisatin can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in cancer cells . The stability and efficacy of 5-Nitroisatin can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of 5-Nitroisatin vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity . At higher doses, 5-Nitroisatin can induce toxic effects, including damage to normal tissues and organs . These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a certain dosage .

Metabolic Pathways

5-Nitroisatin is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and acetylcholinesterase, affecting their activity and, consequently, the metabolic flux through these pathways . The compound can also influence the levels of various metabolites by modulating the activity of metabolic enzymes . These effects can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, 5-Nitroisatin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The distribution of 5-Nitroisatin can also be influenced by factors such as its solubility, stability, and affinity for different cellular components .

Subcellular Localization

5-Nitroisatin is localized to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of 5-Nitroisatin can affect its activity and function, as it interacts with different biomolecules in each compartment . For example, in the nucleus, 5-Nitroisatin can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular metabolism and energy production .

準備方法

Synthetic Routes and Reaction Conditions: 5-Nitroisatin can be synthesized through various methods. One common approach involves the nitration of isatin. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the isatin ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of 5-nitroisatin may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

反応の種類: 5-ニトロイサチンは、次のような様々な化学反応を起こします。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤または金属水素化物を用いてアミノ基に還元することができます。

置換: ニトロ基は、求核性芳香族置換反応に関与し、他の求核剤によって置換される場合があります。

一般的な試薬と条件:

還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムがあります。

置換: アミンやチオールなどの求核剤を置換反応に用いることができます。

主な生成物:

還元: 5-アミノイサチン。

置換: 様々な置換イサチン誘導体。

4. 科学研究への応用

化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌および抗真菌活性について研究されています。

医学: 特に新しい治療薬の開発において、抗癌の可能性が検討されています。

産業: 染料や顔料の調製に使用されます

類似化合物との比較

類似化合物:

イサチン: 5-ニトロイサチンの母体化合物であり、幅広い生物活性で知られています。

5-ブロモイサチン: 5位に臭素原子を持つイサチンの別の誘導体であり、抗癌活性について研究されています。

5-クロロイサチン: 抗菌活性を持つ可能性のある塩素置換イサチン誘導体.

5-ニトロイサチンの独自性: 5-ニトロイサチンは、ニトロ基の存在により、独特の電子的および立体的な性質を有していることが特徴です。この修飾により、その反応性が向上し、生物活性化合物の多様な配列を形成することができます。 さらに、ニトロ基は、特定の分子標的との相互作用を促進することにより、抗癌剤としての可能性を高めます .

生物活性

5-Nitroisatin, a derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of 5-nitroisatin, supported by relevant research findings, data tables, and case studies.

1. Overview of 5-Nitroisatin

5-Nitroisatin is characterized by the presence of a nitro group at the 5-position of the isatin structure. This modification significantly influences its biological properties. The compound has been synthesized in various forms, including thiosemicarbazones and Schiff bases, which further enhance its pharmacological potential.

2. Antimicrobial Activity

5-Nitroisatin and its derivatives have demonstrated notable antimicrobial activity against various pathogens. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA.

Table 1: Antimicrobial Activity of 5-Nitroisatin Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Nitroisatin | Staphylococcus aureus | 10 µg/mL |

| Benzyl-substituted | E. coli | 8 µg/mL |

| Thiosemicarbazones | Mycobacterium tuberculosis | 3 µg/mL |

These findings indicate that modifications to the isatin structure can enhance its efficacy against resistant strains of bacteria .

3. Anticancer Activity

Recent studies have highlighted the potential of 5-nitroisatin as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs).

Case Study: Inhibition of CDK2

A computational study revealed that certain derivatives of 5-nitroisatin exhibit strong binding affinities to CDK2, suggesting their potential as targeted cancer therapies. The binding affinity was significantly enhanced when these compounds were immobilized on functionalized nanocarriers .

4. Anti-Inflammatory Activity

The anti-inflammatory properties of 5-nitroisatin are attributed to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These activities are crucial for developing new anti-inflammatory drugs.

Table 2: Anti-Inflammatory Activity of 5-Nitroisatin Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Nitrobenzamide derivative | COX-2 | 12.5 |

| Thiosemicarbazone | iNOS | 8.09 |

The derivatives showed significant inhibition compared to standard anti-inflammatory drugs .

5. Structure-Activity Relationship (SAR)

The biological activity of 5-nitroisatin can be influenced by various substituents on the isatin core. Structure-activity relationship studies have shown that electron-withdrawing groups at specific positions enhance toxicity and biological efficacy.

Key Findings from SAR Studies:

特性

IUPAC Name |

5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYHYODJHKLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049331 | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-09-6 | |

| Record name | 5-Nitroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-nitroindole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4J633881Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。